![molecular formula C20H17BrN2O4S B305744 2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305744.png)
2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the thiazolidinedione class of drugs and has been studied for its potential in various biomedical applications.
作用機序
The mechanism of action of 2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ leads to the inhibition of inflammatory cytokines and the promotion of insulin sensitivity, which makes this compound a potential therapeutic agent for diabetes and inflammation-related diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide can modulate various biochemical and physiological processes in the body. It can improve glucose and lipid metabolism, reduce inflammation, and inhibit tumor growth. It has also been shown to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using 2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide in lab experiments is its high potency and specificity. It can selectively activate PPARγ without affecting other nuclear receptors, which makes it an ideal tool for studying PPARγ-related pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in in vitro and in vivo experiments.
将来の方向性
There are several future directions for the research on 2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide. One of the directions is to explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its effects on gut microbiota and its potential as a treatment for inflammatory bowel disease. Additionally, further studies can be conducted to optimize the synthesis method and improve the solubility and bioavailability of the compound.
In conclusion, 2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide is a promising compound that has shown potential in various biomedical applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to explore its full potential as a therapeutic agent.
合成法
The synthesis of 2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2,4-thiazolidinedione and N-(2,6-dimethylphenyl)acetamide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization, and finally, the formation of the desired compound. The purity and yield of the compound can be improved by optimizing the reaction conditions.
科学的研究の応用
2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide has been studied for its potential in various biomedical applications. One of the most significant applications of this compound is as an anti-inflammatory agent. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation. It has also been studied for its potential in treating diabetes, cancer, and neurodegenerative diseases.
特性
製品名 |
2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide |
|---|---|
分子式 |
C20H17BrN2O4S |
分子量 |
461.3 g/mol |
IUPAC名 |
2-[(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H17BrN2O4S/c1-11-4-3-5-12(2)18(11)22-17(25)10-23-19(26)16(28-20(23)27)9-13-8-14(21)6-7-15(13)24/h3-9,24H,10H2,1-2H3,(H,22,25)/b16-9+ |
InChIキー |
JQFHQJGSGSZZKF-CXUHLZMHSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)/C(=C\C3=C(C=CC(=C3)Br)O)/SC2=O |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)O)SC2=O |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)O)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



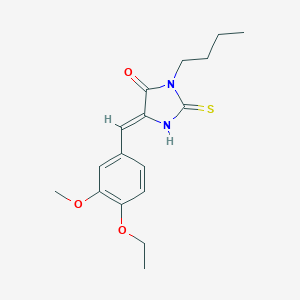
![Ethyl4-(5-{2-[5-cyano-3-nitro-4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyridinyl]vinyl}-2-furyl)benzoate](/img/structure/B305662.png)
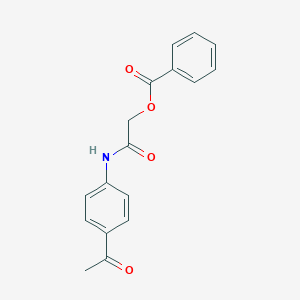
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B305668.png)
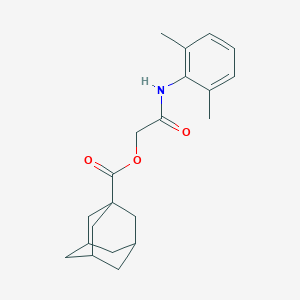
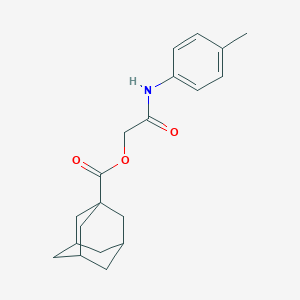
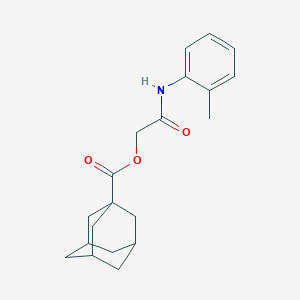






![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305687.png)